molecular formula C13H26ClN3O2 B6208437 tert-butyl (3R)-3-(piperazin-1-yl)pyrrolidine-1-carboxylate hydrochloride CAS No. 2703749-24-8

tert-butyl (3R)-3-(piperazin-1-yl)pyrrolidine-1-carboxylate hydrochloride

Cat. No. B6208437
M. Wt: 291.8
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (3R)-3-(piperazin-1-yl)pyrrolidine-1-carboxylate hydrochloride (abbreviated as TPPC) is an organic compound that is widely used in scientific research and laboratory experiments due to its unique properties. It is a white crystalline solid that has a molecular formula C11H21N3O2Cl. TPPC is often used as a reagent for the synthesis of other compounds and as a catalyst for certain reactions. It is also used as a ligand in coordination chemistry and as an inhibitor of enzymes.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for tert-butyl (3R)-3-(piperazin-1-yl)pyrrolidine-1-carboxylate hydrochloride involves the protection of the carboxylic acid group, followed by the addition of piperazine to the protected intermediate. The final step involves deprotection and conversion to the hydrochloride salt.

Starting Materials
3-pyrrolidinecarboxylic acid, tert-butyl alcohol, thionyl chloride, piperazine, hydrochloric acid, diethyl ether, sodium bicarbonate

Reaction
Protection of 3-pyrrolidinecarboxylic acid with tert-butyl alcohol and thionyl chloride to form tert-butyl 3-pyrrolidinecarboxylate, Addition of piperazine to tert-butyl 3-pyrrolidinecarboxylate in diethyl ether with sodium bicarbonate as a base to form tert-butyl (3R)-3-(piperazin-1-yl)pyrrolidine-1-carboxylate, Deprotection of tert-butyl (3R)-3-(piperazin-1-yl)pyrrolidine-1-carboxylate with hydrochloric acid to form tert-butyl (3R)-3-(piperazin-1-yl)pyrrolidine-1-carboxylic acid hydrochloride

Scientific Research Applications

TPPC has a wide range of scientific research applications. It is commonly used as a reagent for the synthesis of other compounds and as a catalyst for certain reactions. It is also used as a ligand in coordination chemistry and as an inhibitor of enzymes. TPPC has been used in the synthesis of peptides, peptidomimetics, and other biologically active compounds. It has also been used in the synthesis of heterocyclic compounds and as a catalyst for the polymerization of vinyl monomers.

Mechanism Of Action

TPPC is an organic compound that acts as a catalyst for certain reactions. It is a ligand in coordination chemistry and an inhibitor of enzymes. It binds to metal ions and is able to transfer electrons in a redox reaction. It also acts as a Lewis acid, meaning that it can accept electrons from other molecules.

Biochemical And Physiological Effects

TPPC has been shown to have a number of biochemical and physiological effects. It has been shown to increase the activity of certain enzymes and to have an inhibitory effect on certain proteins. It has also been shown to have an inhibitory effect on the activity of certain hormones and neurotransmitters. In addition, TPPC has been shown to have an anti-inflammatory effect and to be an antioxidant.

Advantages And Limitations For Lab Experiments

TPPC has a number of advantages and limitations for laboratory experiments. One of the main advantages of using TPPC is that it is relatively easy to synthesize and can be used in a wide range of reactions. It is also relatively stable and has a low toxicity. However, TPPC is not soluble in water and can be difficult to work with in certain reactions.

Future Directions

TPPC has a number of potential future applications in scientific research. One potential application is in the synthesis of peptides and peptidomimetics. TPPC could also be used to synthesize heterocyclic compounds and as a catalyst for the polymerization of vinyl monomers. In addition, TPPC could be used to study the effects of enzymes and hormones on biological processes. Finally, TPPC could be used to study the effects of oxidative stress and inflammation.

properties

CAS RN

2703749-24-8

Product Name

tert-butyl (3R)-3-(piperazin-1-yl)pyrrolidine-1-carboxylate hydrochloride

Molecular Formula

C13H26ClN3O2

Molecular Weight

291.8

Purity

95

Origin of Product

United States

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